molecular formula C27H22ClN3O3 B11567621 N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11567621
M. Wt: 471.9 g/mol
InChI Key: CYBNUQHCKOTDNJ-OCSSWDANSA-N
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Description

N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a diphenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. These intermediates are then coupled through a series of reactions, including hydrazinecarbonylation and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, including temperature, solvent, and pH adjustments to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide: shares similarities with other compounds containing furan rings, chlorophenyl groups, and diphenylacetamide moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H22ClN3O3/c28-22-13-11-19(12-14-22)24-16-15-23(34-24)17-30-31-25(32)18-29-27(33)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-17,26H,18H2,(H,29,33)(H,31,32)/b30-17+

InChI Key

CYBNUQHCKOTDNJ-OCSSWDANSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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